Picomolar CRAF Potency Advantage vs. Tovorafenib
In a direct head-to-head biochemical comparison, LXH254 (naporafenib) is approximately 26-fold more potent than tovorafenib against wild-type CRAF kinase. LXH254 inhibited CRAF with an IC50 of 3.66 nM, compared to 94.2 nM for tovorafenib [1]. This potency advantage is critical because CRAF is the primary RAF isoform responsible for transmitting oncogenic signals downstream of mutant RAS.
| Evidence Dimension | CRAF WT kinase inhibition (biochemical IC50) |
|---|---|
| Target Compound Data | IC50 = 3.66 ± 0.65 nM |
| Comparator Or Baseline | Tovorafenib (TAK-580): IC50 = 94.2 ± 13.2 nM |
| Quantified Difference | LXH254 is ~26-fold more potent (3.66 nM vs. 94.2 nM) |
| Conditions | In vitro kinase assay; inhibitor titrations performed in triplicate in three independent experiments; IC50 values reported as mean ± SD |
Why This Matters
Researchers studying RAS-mutant cancers should select LXH254 over tovorafenib when high CRAF potency is paramount to fully suppress ERK signaling in a given cell line.
- [1] Gonzalez-Del Pino G, Li K, Tkacik E, Eck MJ. Structure and RAF family kinase isoform selectivity of type II RAF inhibitors tovorafenib and naporafenib. J Biol Chem. 2023;299(5):104634. Table 1. View Source
